cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2649073-81-2
VCID: VC11636811
InChI: InChI=1S/C7H13N3.2ClH/c8-6(5-1-2-5)7-9-3-4-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H
SMILES:
Molecular Formula: C7H15Cl2N3
Molecular Weight: 212.12 g/mol

cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride

CAS No.: 2649073-81-2

Cat. No.: VC11636811

Molecular Formula: C7H15Cl2N3

Molecular Weight: 212.12 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride - 2649073-81-2

Specification

CAS No. 2649073-81-2
Molecular Formula C7H15Cl2N3
Molecular Weight 212.12 g/mol
IUPAC Name cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C7H13N3.2ClH/c8-6(5-1-2-5)7-9-3-4-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H
Standard InChI Key ORHXBQPSVGUKIB-UHFFFAOYSA-N
Canonical SMILES C1CC1C(C2=NCCN2)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride (PubChem CID: 132308324 ) is derived from its free base (PubChem CID: 132308325 ) through protonation with hydrochloric acid. The molecular formula of the dihydrochloride salt is C₇H₁₃N₃·2HCl, corresponding to a molecular weight of 212.12 g/mol . Its IUPAC name, cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride, reflects the presence of a cyclopropyl group attached to a methanamine backbone, which is further substituted with a 4,5-dihydroimidazol-2-yl ring .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₇H₁₃N₃·2HCl
Molecular Weight212.12 g/mol
Parent Compound CID132308325
SMILES NotationC1CC1C(C2=NCCN2)N.Cl.Cl
InChIKeyIMKSXUQEGCJJRT-UHFFFAOYSA-N

Synthesis and Derivative Formation

Derivative Optimization

The dihydrochloride form improves aqueous solubility, a critical factor for bioavailability in pharmacological studies. Similar compounds, such as (4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride (CID: 12621845 ), demonstrate that salt formation is a standard strategy to enhance physicochemical properties without altering the core pharmacophore .

Physicochemical Properties

Computed Descriptors

PubChem-derived computed properties highlight key characteristics influencing drug-likeness:

Table 2: Physicochemical Profile

PropertyValueSource
XLogP3-AA-0.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area50.4 Ų
Rotatable Bond Count2

The negative XLogP3-AA value (-0.9 ) suggests moderate hydrophilicity, consistent with the dihydrochloride salt’s enhanced solubility. The polar surface area (50.4 Ų ) indicates potential membrane permeability challenges, typical of compounds with multiple hydrogen-bonding groups.

Applications in Research

Medicinal Chemistry

This compound serves as a scaffold for developing imidazoline receptor agonists/antagonists. Its cyclopropane ring could be leveraged to study strain-induced reactivity in drug-target interactions .

Chemical Biology

As a dihydrochloride salt, it is amenable to high-throughput screening in aqueous assays, facilitating hit identification in drug discovery pipelines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator